8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene intermediate . The tert-butoxycarbonyl (Boc) protecting group is then introduced to the amino group of butanoic acid, which is subsequently coupled with the benzo[c]chromene core under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA), followed by substitution reactions under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit phosphodiesterase II, an enzyme that plays a crucial role in cellular signaling pathways . This inhibition can lead to various biological effects, including neuroprotection and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate
Uniqueness
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific functional groups and the presence of the Boc-protected amino group. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C23H25NO7/c1-23(2,3)31-22(27)24-11-5-6-20(25)29-15-8-10-17-16-9-7-14(28-4)12-18(16)21(26)30-19(17)13-15/h7-10,12-13H,5-6,11H2,1-4H3,(H,24,27) |
InChI Key |
OTFSJUWZRSMVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Origin of Product |
United States |
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